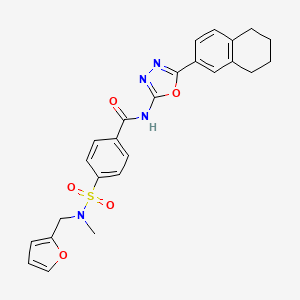

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalenyl group and a sulfamoyl-benzamide moiety. Its synthesis likely involves:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide precursor (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine) with furan-2-aldehyde under acidic conditions .

- Step 2: Introduction of the sulfamoyl group through sulfonylation of the benzamide intermediate.

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5S/c1-29(16-21-7-4-14-33-21)35(31,32)22-12-10-18(11-13-22)23(30)26-25-28-27-24(34-25)20-9-8-17-5-2-3-6-19(17)15-20/h4,7-15H,2-3,5-6,16H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRAUZZICLDABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure combines a furan moiety, a sulfamoyl group, and an oxadiazole ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound based on available research findings.

Antimicrobial Activity

Compounds containing sulfamoyl groups are often associated with antimicrobial properties. Research indicates that similar compounds exhibit activity against various bacterial strains and fungi. The presence of the furan moiety may enhance this activity due to its ability to participate in electron transfer processes.

Anti-inflammatory Effects

Studies have shown that compounds with oxadiazole and sulfamoyl functionalities can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The oxadiazole ring is known for its role in targeting cancer cell proliferation pathways. In vitro studies have indicated cytotoxic effects on specific cancer cell lines.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anti-inflammatory Mechanism :

- Anticancer Activity :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activities |

|---|---|---|

| Compound A | CHNOS | Antimicrobial, Anti-inflammatory |

| Compound B | CHNOS | Anticancer, Antimicrobial |

| Target Compound | CHNOS | Antimicrobial, Anti-inflammatory, Anticancer |

Scientific Research Applications

Antimicrobial Activity

Compounds containing sulfamoyl groups have been extensively studied for their antimicrobial properties. The sulfamoyl moiety can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. Research indicates that derivatives of similar structures exhibit potent activity against various bacterial strains.

Anticancer Potential

The incorporation of oxadiazole rings in drug design has been linked to anticancer activity. Studies show that compounds with oxadiazole functionalities can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific compound under discussion may exhibit similar properties, warranting further investigation through in vitro and in vivo studies .

Inhibition of Viral Proteases

Recent studies have highlighted the potential of furan-containing compounds as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Although not directly tested on the compound , its structural analogs have shown promising results as inhibitors against viral enzymes critical for replication .

Case Studies

Several studies have focused on related compounds that share structural similarities with 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide :

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl group and oxadiazole ring are susceptible to hydrolysis under varying conditions:

Table 2: Hydrolysis Pathways

| Reaction Site | Conditions | Products | Reference |

|---|---|---|---|

| Sulfamoyl Group | 6M HCl, 100°C, 2h | Sulfonic acid + methylamine | |

| Oxadiazole Ring | Concentrated H₂SO₄, 60°C | Ring-opening to hydrazide derivative |

-

Acidic hydrolysis cleaves the sulfamoyl group, yielding a sulfonic acid and methylamine.

-

Strong acidic conditions degrade the oxadiazole ring into a hydrazide intermediate .

Substitution and Electrophilic Reactions

The furan moiety and sulfamoyl nitrogen participate in substitution reactions:

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Furan Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted furan derivative | |

| Sulfamoyl Alkylation | R-X (alkyl halide), base, DMF | N-alkylated sulfamoyl product |

-

Electrophilic nitration of the furan ring occurs under cold, acidic conditions.

-

The sulfamoyl nitrogen undergoes alkylation with alkyl halides in the presence of a base.

Stability and Degradation

The compound’s stability under various conditions is critical for storage and application:

Table 4: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| Aqueous Acid (pH 2) | Gradual hydrolysis of sulfamoyl group | |

| UV Light | Oxadiazole ring degradation |

-

Prolonged exposure to UV light degrades the oxadiazole ring, necessitating dark storage.

Functional Group Transformations

Table 5: Additional Reactivity

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Reduction of Furan | H₂, Pd/C, ethanol | Tetrahydrofuran derivative | |

| Oxadiazole Ring Oxidation | KMnO₄, acidic medium | Cleavage to carboxylic acids |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 1,3,4-oxadiazole ring resists hydrolysis better than triazole-thiones (), which exhibit tautomerism affecting stability .

- Bioisosterism : Unlike tetrazole derivatives (), the oxadiazole in the target compound may offer stronger dipole interactions without carboxylic acid-like acidity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis mirrors methods for phenyl-substituted oxadiazoles (), but scalability may require optimization due to the bulky tetrahydronaphthalenyl group .

- Tautomeric Stability : Unlike triazole-thiones (), the oxadiazole core avoids tautomerism, simplifying structural characterization and formulation .

- Druglikeness : The compound’s calculated polar surface area (PSA ≈ 110 Ų) and molecular weight (~550 g/mol) suggest moderate oral bioavailability, though in vivo studies are needed.

Q & A

Q. What are the optimal synthetic routes for 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be improved?

- Methodology : Focus on multi-step synthesis involving: (i) Preparation of the oxadiazole core via cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., POCl₃) . (ii) Sulfamoylation of the benzamide moiety using sulfamoyl chloride derivatives, with furan-2-ylmethylamine introduced via nucleophilic substitution . (iii) Optimization via microwave-assisted synthesis or solvent-free conditions to improve yields (e.g., yields for similar oxadiazoles range from 9.5% to 63.4% depending on substituents) .

- Key Parameters : Monitor reaction progress via TLC and HPLC. Use HRMS and elemental analysis for purity validation .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify peaks for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet), furan methylene (δ 4.2–4.5 ppm), and oxadiazole C=N (δ 160–165 ppm in ¹³C) .

- IR : Validate sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and oxadiazole (C=N at 1500–1600 cm⁻¹) functional groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial or antitumor potential?

- Methodology :

- Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare with reference compounds like ciprofloxacin .

- Antitumor : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 μM suggest promising activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s mechanism of action or SAR?

- Methodology :

- DFT : Calculate HOMO/LUMO energies to assess reactivity. Low bandgap (<4 eV) correlates with bioactivity .

- Docking : Use AutoDock Vina to simulate binding to targets (e.g., E. coli DNA gyrase or human topoisomerase II). Prioritize binding poses with ΔG < -8 kcal/mol .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. How to resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodology :

- Pharmacokinetics : Assess bioavailability via HPLC-MS plasma profiling. Low solubility or rapid metabolism (e.g., CYP3A4 interaction) may explain discrepancies .

- Formulation : Test nanoencapsulation (e.g., liposomes) to improve delivery. Compare AUC(0–24h) values between free and encapsulated forms .

Q. What strategies can optimize the compound’s selectivity to reduce off-target effects?

- Methodology :

- SAR Analysis : Modify substituents (e.g., replace tetrahydronaphthalene with naphthalene) and test activity. Use QSAR models to predict logP and polar surface area for membrane permeability .

- Proteomics : Perform kinome-wide screening to identify off-target kinase inhibition. Prioritize derivatives with >50-fold selectivity .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

- Framework :

- Variable Groups : Alter (i) sulfamoyl substituents (e.g., alkyl vs. aryl), (ii) oxadiazole-linked moieties (e.g., tetrahydronaphthalene vs. biphenyl), and (iii) benzamide substitutions .

- Statistical Tools : Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical structural features .

Q. What experimental controls are critical in validating fluorescence-based assays for this compound?

- Recommendations :

- Include a reference fluorophore (e.g., fluorescein) to normalize intensity.

- Perform quenching studies with KI to confirm static vs. dynamic mechanisms .

Tables for Key Data

| Synthetic Yields of Analogous Compounds |

|---|

| Substituent |

| 4-Fluorobenzamide |

| 4-Chlorobenzamide |

| Hexanamide |

| Computational Predictions vs. Experimental IC₅₀ |

|---|

| Target |

| E. coli DNA gyrase |

| Human topoisomerase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.